molecular formula C13H14N2 B8702548 1-Phenyl-2-(pyridin-4-yl)ethanamine

1-Phenyl-2-(pyridin-4-yl)ethanamine

Cat. No. B8702548
M. Wt: 198.26 g/mol
InChI Key: NGMVNSGOEZINAJ-UHFFFAOYSA-N
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Patent
US08735399B2

Procedure details

A mixture of (2) (1.98 g, 10.0 mmol), ammonium acetate (23.2 g, 300 mmol), and sodium cyanoborohydride (4.63 g, 69.9 mmol) in IPA (100 mL) was heated at 80° C. overnight. The mixture was evaporated under reduced pressure to remove IPA. The residue was diluted with water, and basified with NaOH (2M) to pH>7. The aqueous layer was extracted with dichloromethane (3×). The pooled organic layer was removed under vacuum. The residue was purified by chromatography on silica gel (100% ethyl acetate, then 10% saturated ammonia methanol in dichloromethane) to give 1-phenyl-2-(pyridin-4-yl)ethanamine (3) as a clear oil (0.780 g, 3.94 mmol, 39% yield).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Two
Quantity
4.63 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:15])[CH2:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:22].[Na+]>CC(O)C.ClCCl>[CH3:7][OH:15].[NH3:12].[C:1]1([CH:7]([NH2:22])[CH2:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CC=NC=C1)=O
Name
Quantity
23.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
4.63 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove IPA
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (3×)
CUSTOM
Type
CUSTOM
Details
The pooled organic layer was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (100% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CO.N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC1=CC=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.94 mmol
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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